5-Chloroisoquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloroisoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOSIRBRAOHJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N=C2)C#N)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways in Advanced Organic Synthesis
Nucleophilic and Electrophilic Reactivity Profiles of 5-Chloroisoquinoline-3-carbonitrile
The reactivity of this compound is dictated by the electronic properties of the isoquinoline (B145761) ring and the influence of its chloro and carbonitrile substituents. The nitrogen atom in the isoquinoline ring deactivates the ring towards electrophilic attack, while the chloro and cyano groups further influence the regioselectivity of reactions.
Nucleophilic Substitution Reactions at the Halogenated Position
The chlorine atom at the 5-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNA r). fishersci.co.uk This reactivity is enhanced by the electron-withdrawing nature of the isoquinoline ring system. Halogenated quinolines and isoquinolines readily undergo nucleophilic substitution reactions, particularly at positions 2 and 4 for quinolines and position 1 for isoquinolines. quimicaorganica.org While the 5-position is not as activated as the 1-position in isoquinoline, substitution can still occur, often requiring specific reaction conditions. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a negatively charged intermediate, which is stabilized by the electron-withdrawing groups, before the leaving group is eliminated. fishersci.co.uk
Common nucleophiles used in these reactions include amines, alcohols, and thiols. For instance, the reaction with amines can lead to the formation of aminoisoquinolines, while reaction with alkoxides can yield alkoxyisoquinolines. The reaction conditions, such as temperature and the choice of base, play a crucial role in the success of these substitutions. fishersci.co.uk
| Nucleophile | Product Type | General Conditions |
| Amines (R-NH₂) | 5-Amino-isoquinoline-3-carbonitriles | Heat, often with a base like K₂CO₃ |
| Alkoxides (R-O⁻) | 5-Alkoxy-isoquinoline-3-carbonitriles | Often requires a strong base to form the alkoxide |
| Thiolates (R-S⁻) | 5-Thioether-isoquinoline-3-carbonitriles | Reaction with a thiol in the presence of a base |
Chemical Transformations Involving the Carbonitrile Moiety (e.g., Hydrolysis, Reduction, Cycloaddition)
The carbonitrile (cyano) group at the 3-position is a versatile functional group that can undergo a variety of transformations. libretexts.org
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. libretexts.org This provides a route to isoquinoline-3-carboxylic acid derivatives, which are valuable intermediates in medicinal chemistry.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via nucleophilic addition of a hydride to the carbon of the nitrile, followed by further reduction of the intermediate imine. libretexts.org
Cycloaddition: The nitrile group can participate in cycloaddition reactions. For example, it can react with azides to form tetrazoles, a class of heterocyles with applications in medicinal chemistry. This transformation is a type of [3+2] cycloaddition. organic-chemistry.org
| Reaction | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |
| Reduction | LiAlH₄, followed by H₂O | Primary Amine |
| Cycloaddition | NaN₃, NH₄Cl | Tetrazole |
Cross-Coupling Reactions and Organometallic Chemistry
Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed C-C and C-N Bond Formations
The chlorine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions. These reactions typically involve an oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. youtube.com
Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, leading to 5-aryl or 5-vinylisoquinoline-3-carbonitriles.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl chloride with amines. It is a versatile method for the synthesis of N-arylated compounds. nih.gov
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields 5-alkynylisoquinoline-3-carbonitriles.
| Coupling Reaction | Reagent | Catalyst System | Bond Formed |
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |
| Buchwald-Hartwig | R-NH₂ | Pd₂(dba)₃, Ligand, Base | C-N |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp) |
Grignard Reagent Reactivity with Chloro- and Cyano-Substituted Isoquinolines
Grignard reagents (R-MgX) are strong nucleophiles and bases. libretexts.org Their reaction with this compound can be complex due to the presence of two reactive sites.
The primary reaction of a Grignard reagent with a nitrile is the nucleophilic addition to the electrophilic carbon of the cyano group to form an imine anion, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org This would lead to the formation of a 3-acylisoquinoline derivative.
However, the reactivity of Grignard reagents with the chloro-substituted position must also be considered. While direct nucleophilic substitution on the aryl chloride is generally difficult with Grignard reagents, palladium-catalyzed cross-coupling reactions with Grignard reagents (Kumada coupling) are well-established. rsc.org In the absence of a catalyst, the reaction is more likely to occur at the more electrophilic cyano group.
Formation of Fused Heterocyclic Systems from this compound as a Precursor
The functional groups on this compound can be utilized to construct fused heterocyclic systems. For example, the nitrile group can be a key component in building a new ring.
One approach involves the reaction of a related compound, 2-chloroquinoline-3-carbonitrile (B1354263), with isocyanides in the presence of a palladium catalyst to form pyrrolo[3,4-b]quinolinone derivatives. figshare.com A similar strategy could potentially be applied to this compound.
Furthermore, intramolecular cyclization reactions can be designed. For instance, if a suitable nucleophile is introduced at the 4-position, it could potentially react with the nitrile group to form a fused pyrimidine (B1678525) or similar ring system. The synthesis of fused quinoline (B57606) heterocycles has been demonstrated through the cyclization of substituted quinoline-3-carbonitriles. researchgate.net For example, pyrimido[5,4-c]quinoline derivatives have been synthesized from 2,4-dichloroquinoline-3-carbonitrile (B1351073). researchgate.net
Another strategy involves the transformation of the nitrile group into a reactive intermediate. For example, reduction of the nitrile to an amine, followed by reaction with a suitable dielectrophile, could lead to the formation of a new heterocyclic ring fused to the isoquinoline core.
Synthesis of Pyrimidine-Fused Isoquinolines and Related Heterocycles
The fusion of a pyrimidine ring onto the isoquinoline framework to generate pyrimido[4,5-c]isoquinolines is a significant transformation, yielding structures of interest in medicinal chemistry. researchgate.neteurekaselect.com A common and effective strategy for constructing a pyrimidine ring involves the reaction of an ortho-amino-nitrile precursor with a suitable one-carbon synthon. In the context of this compound, this would conceptually involve the initial reduction of the C4-nitro group (if present from a preceding synthetic step) to an amine, followed by cyclization.
However, a more direct approach leverages the reactivity of the 3-carbonitrile group. The nitrile can be activated or transformed to participate in cyclocondensation reactions. For instance, reaction with amidines can lead directly to the formation of the fused pyrimidine ring. nih.gov The general reaction of a 1,2,3-triazine (B1214393) with an amidine, which proceeds rapidly at room temperature, showcases the high reactivity of amidines in forming pyrimidine rings. nih.gov While not a direct reaction of the isoquinoline, it illustrates a fundamental pyrimidine synthesis pathway.
A plausible synthetic route starting from a suitably functionalized isoquinoline, such as an ethyl 3-amino-1-bromoisoquinoline-4-carboxylate, allows for the annulation of a third ring to form pyrimido[4,5-c]isoquinolines. researchgate.net This highlights the importance of ortho-disubstituted isoquinolines in the synthesis of such fused systems. eurekaselect.com The synthesis of pyrimido[4,5-b]quinolines, a related class of compounds, has been achieved through one-pot multi-component reactions, for instance, by condensing 6-amino-1,3-dimethyluracil, dimedone, and various aldehydes. nih.gov This demonstrates the power of convergent strategies in building complex heterocyclic scaffolds.
The following table summarizes representative conditions for the synthesis of pyrimidine-fused systems from various precursors, illustrating the types of reagents and conditions that could be adapted for this compound derivatives.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 6-amino-1,3-dimethyluracil, various benzaldehydes, dimedone | DABCO, 90 °C, solvent-free | Substituted pyrimido[4,5-b]quinolines | Not specified | nih.gov |
| Methyl 1,2,3-triazine-5-carboxylate, various amidines | CH3CN, room temperature, 5 min | Substituted pyrimidines | High | nih.gov |
| 6-amino-1,3-dimethyluracil, 2-iodo benzoyl chlorides | Pd catalyst, DMF | Pyrimido[4,5-c]isoquinolines | Good to excellent | researchgate.net |
Derivatization to Pyrazolo-Fused Isoquinolines and Other Complex Ring Systems
The synthesis of pyrazolo-fused isoquinolines, such as pyrazolo[3,4-c]isoquinolines and pyrazolo[4,3-c]isoquinolines, represents another important derivatization pathway. These scaffolds are also of significant interest due to their biological activities. nih.gov A primary method for the construction of a pyrazole (B372694) ring involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.
For this compound, the 3-cyano group is a key functional handle for pyrazole formation. It can be considered a precursor to a carboxamide or a keto group after appropriate transformations. A highly relevant analogous reaction is the treatment of 2,4-dichloroquinoline-3-carbonitrile with hydrazine hydrate, which leads to the formation of 3-aminopyrazolo[4,3-c]quinolin-4-ones. researchgate.net This suggests a direct and viable route where the nitrile group of this compound could react with hydrazine, likely involving an initial addition to the nitrile followed by cyclization onto the C4 position of the isoquinoline ring, possibly after tautomerization or oxidation.
Another synthetic strategy involves the reaction of 4-aryl-5-aminopyrazoles with aldehydes in a strong acid medium, which proceeds through a Pictet-Spengler-like condensation to yield pyrazolo[3,4-c]isoquinolines. researchgate.net While this builds the isoquinoline ring onto a pre-existing pyrazole, it underscores the thermodynamic stability of the final fused system. The cyclocondensation of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-7,8-dihydroisoquinolin-3(2H)-thiones with phenylhydrazine (B124118) also successfully yields pyrazolo[3,4-g]isoquinolines, demonstrating the versatility of appropriately substituted isoquinoline precursors in pyrazole synthesis. nih.gov
The table below provides examples of synthetic conditions for the formation of pyrazolo-fused quinolines and isoquinolines from analogous starting materials.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2,4-dichloroquinoline-3-carbonitrile derivative | Hydrazine hydrate, fusion | 3-aminopyrazolo[4,3-c]quinolin-4-ones | Not specified | researchgate.net |
| 4-Aryl-5-aminopyrazole, aryl aldehyde | Trifluoroacetic acid, reflux | Pyrazolo[3,4-c]isoquinolines | ~71% | researchgate.net |
| 7-acetyl-4-cyano-dihydroisoquinolin-3(2H)-thione | Phenyl hydrazine, acetic acid, reflux | (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinoline | 89% | nih.gov |
| Tetrahydroisoquinoline intermediate | Hydrazine hydrate, EtOH | Pyrazolo[3,4-g]isoquinolines | 62-70% | nih.gov |
Mechanistic Investigations of Key Transformation Reactions
The transformation of this compound into fused heterocyclic systems involves well-established, albeit complex, reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and predicting the formation of side products.
The synthesis of a fused pyrimidine ring from an ortho-amino-nitrile precursor and a one-carbon source, such as an orthoester or formamide, typically proceeds through a series of condensation and cyclization steps. The initial step is the formation of an amidine intermediate from the reaction of the amino group with the one-carbon electrophile. This is followed by an intramolecular nucleophilic attack of the newly formed secondary amine onto the nitrile carbon. A subsequent tautomerization and aromatization sequence then yields the final pyrimido[4,5-c]isoquinoline system.
In the case of pyrazole formation from a precursor like this compound and hydrazine, the mechanism is initiated by the nucleophilic attack of a hydrazine nitrogen atom onto the electrophilic carbon of the nitrile group, forming an amidrazone intermediate. The subsequent step involves an intramolecular cyclization. This cyclization is a nucleophilic attack by the second nitrogen of the amidrazone onto the C4 carbon of the isoquinoline ring. This carbon is rendered sufficiently electrophilic by the electron-withdrawing nature of the isoquinoline nitrogen and the adjacent nitrile group. The final step is the elimination of a leaving group (if present) or an oxidation/aromatization event to furnish the stable, aromatic pyrazolo[4,3-c]isoquinoline ring system. The synthesis of pyrazoles can also be mechanistically complex, sometimes involving metal-mediated N-N bond formation, although ionic pathways are more common in the reactions discussed. umn.edunih.gov
The formation of pyrimidines and their fused derivatives can be achieved through various synthetic routes, including multicomponent reactions and cyclocondensation, often facilitated by ultrasound irradiation to improve yields and reduce reaction times. nih.gov The fundamental mechanism in many of these syntheses involves the reaction of a compound containing an N-C-N fragment (like an amidine) with a 1,3-dielectrophile. eurekaselect.com
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed experimental data, which is crucial for the complete structural assignment of 5-Chloroisoquinoline-3-carbonitrile, remains un-reported in accessible literature.
One-Dimensional (¹H and ¹³C) NMR Analysis
Specific chemical shifts (δ) and coupling constants (J) for the protons (¹H) and carbons (¹³C) of the this compound molecule could not be located. This data is fundamental for assigning the positions of atoms within the molecular structure. While general chemical shift ranges for isoquinoline (B145761) and similar heterocyclic structures are known, precise values for this specific isomer are necessary for an accurate analysis. thieme-connect.denih.govorganicchemistrydata.org
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation
No public records of 2D NMR studies, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC), were found for this compound. These advanced techniques are essential for unambiguously establishing the connectivity between protons and carbons, which is vital for confirming the compound's isomeric structure. thieme-connect.deceitec.cz
Dynamic NMR Studies for Conformational Analysis in Solution
Information regarding dynamic NMR (DNMR) studies, which would provide insight into the conformational flexibility and potential rotational barriers within the molecule in solution, is not available.
Vibrational Spectroscopy for Functional Group Identification and Solid-State Characterization
A detailed vibrational analysis of this compound is hampered by the lack of specific IR data.
Infrared (IR) Spectroscopy
An experimental IR spectrum, which would show the characteristic absorption bands for the functional groups present in the molecule, could not be sourced. Key expected vibrations would include the C≡N stretch of the nitrile group (typically around 2200-2260 cm⁻¹), C-Cl stretching vibrations, and the various C-H and C=C/C=N stretching and bending modes of the isoquinoline ring system. sigmaaldrich.com Without the actual spectrum, a detailed analysis of its solid-state characteristics is not possible.
Advanced IR Techniques (e.g., Linear-Dichroic Infrared Spectroscopy)
There is no information available on the application of advanced IR techniques like Linear-Dichroic Infrared (LD-IR) spectroscopy to this compound, which could provide information on molecular orientation in anisotropic samples.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. When this compound is subjected to MS analysis, it is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The molecular formula for this compound is C₁₀H₅ClN₂. bldpharm.com
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass of an ion to several decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.
For this compound (C₁₀H₅ClN₂), the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). This theoretical exact mass serves as a benchmark. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental composition.
Table 1: Theoretical Exact Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₀H₅³⁵ClN₂ | [M+H]⁺ | 189.0214 |
This table represents calculated theoretical values. Experimental HRMS would aim to verify these figures to within a few parts per million (ppm).
Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions.
The resulting fragmentation pattern is characteristic of the molecule's structure. For isoquinoline and quinoline (B57606) derivatives, common fragmentation pathways often involve the loss of small, stable molecules or radicals. nih.gov Expected fragmentation for this compound would likely include:
Loss of HCN: Cleavage of the nitrile group as hydrogen cyanide (a loss of 27 Da).
Loss of Chlorine: Fission of the carbon-chlorine bond, resulting in the loss of a chlorine radical (a loss of 35 or 37 Da).
Cleavage of the Pyridine (B92270) Ring: Fragmentation of the heterocyclic ring system itself.
Analyzing these specific losses helps to confirm the presence and position of the chloro and carbonitrile substituents on the isoquinoline core.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and other key electronic properties. windows.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large organic molecules. DFT calculations are employed to optimize the ground state geometry of 5-chloroisoquinoline-3-carbonitrile, determining the most stable arrangement of its atoms and predicting bond lengths, bond angles, and dihedral angles.
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Studies on similar quinoline (B57606) derivatives have used DFT to calculate these properties to understand their reactivity. nih.gov For instance, the analysis of molecular electrostatic potential (MEP) maps, also derived from DFT, can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov
Table 1: Representative Electronic Properties Calculated by DFT for Heterocyclic Compounds (Note: This table is illustrative of typical data obtained for similar compounds, as specific values for this compound are not publicly available.)
| Calculated Property | Significance | Typical Finding for Aromatic Heterocycles |
| HOMO Energy | Electron-donating ability | The HOMO is often delocalized over the aromatic ring system. |
| LUMO Energy | Electron-accepting ability | The LUMO is also typically delocalized, with contributions from electron-withdrawing groups. |
| HOMO-LUMO Gap | Chemical reactivity, stability | A smaller gap suggests higher reactivity. |
| Dipole Moment | Polarity and intermolecular interactions | Indicates the overall charge distribution in the molecule. |
| Molecular Electrostatic Potential (MEP) | Reactive site prediction | Negative potential regions (e.g., around the nitrogen atom) are prone to electrophilic attack. |
Beyond DFT, other quantum mechanical methods are used for molecular characterization.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), calculate molecular properties from first principles without using experimental data for parametrization. researchgate.netmdpi.com They are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. Ab initio calculations can be used to obtain highly accurate geometries and energies, serving as a benchmark for other methods. researchgate.net
Semi-Empirical Methods: These methods, including AM1, PM3, and PM7, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgucsb.edu This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems or for high-throughput screening. researchgate.net While less accurate, they are useful for initial geometry optimizations and for exploring large conformational spaces before applying more rigorous methods. uni-muenchen.denih.gov The choice between ab initio, DFT, and semi-empirical methods depends on the desired balance between accuracy and computational cost. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms and their relative energies.
Computational methods can map the potential energy surface (PES) of a molecule to identify its stable conformers, which correspond to local minima on the surface. mdpi.com For a relatively rigid molecule like this compound, the number of significant conformers is limited. However, computational analysis can confirm the planarity of the isoquinoline (B145761) ring system and the preferred orientation of any flexible substituents.
Furthermore, these methods are crucial for investigating tautomeric equilibria, which involve the migration of a proton. mdpi.com While this compound itself is not expected to exhibit significant tautomerism, related isoquinoline derivatives (e.g., those with hydroxyl or amino groups) have been studied computationally to determine the relative stability of their different tautomeric forms, such as the keto-enol or amide-imidol equilibrium. nih.govmdpi.com Such calculations provide the relative Gibbs free energies of the tautomers to predict their population in different environments. mdpi.com
Potential energy surface mapping is also used to study chemical reactions by identifying the transition state structures that connect reactants and products. chemrxiv.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, a key determinant of the reaction rate. By calculating these barriers, computational chemistry can predict the feasibility and kinetics of various reaction pathways, such as those involved in the synthesis or degradation of this compound. chemrxiv.org This information is invaluable for optimizing reaction conditions and understanding reaction mechanisms at a molecular level.
Molecular Modeling and Docking Studies for Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques to model and simulate the behavior of molecules. A particularly important application in medicinal chemistry is molecular docking. nih.gov Docking studies predict the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a larger macromolecular target, typically a protein or nucleic acid. nih.gov
The primary goal of molecular docking is to predict the binding mode and affinity of the ligand to the target's active site. nih.gov This process involves sampling many possible conformations of the ligand within the binding site and using a scoring function to estimate the strength of the interaction, often reported as a binding energy. researchgate.net Docking studies on related quinoline and isoquinoline derivatives have been used to explore their potential as inhibitors of various enzymes, such as kinases, topoisomerases, and DNA gyrase, by identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues in the active site. nih.govnih.govresearchgate.net
Table 2: Representative Protein Targets for Docking Studies of Quinoline Derivatives (Note: This table is illustrative, showing targets used for similar quinoline-based compounds to suggest potential applications for this compound.)
| Protein Target Class | Example PDB ID | Rationale for Study | Key Interactions Observed |
| DNA Gyrase | 2XCT | Antibacterial agent development. nih.gov | Hydrogen bonding with active site residues, interactions with Mg2+ ions. |
| p38 MAP Kinase | 4XPN | Anti-inflammatory agent development. researchgate.net | Interactions with the kinase hinge region, occupation of hydrophobic pockets. |
| Topoisomerase I | - | Anticancer agent development. nih.gov | Intercalation between DNA base pairs, hydrogen bonding with the enzyme. |
| Anticancer Peptides | - | Exploration of novel anticancer mechanisms. nih.gov | Electrostatic and hydrophobic interactions with peptide residues. |
Derivation of Structure-Activity Relationships (SAR) for Isoquinoline Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance biological activity and selectivity. drugdesign.orgcollaborativedrug.com For isoquinoline derivatives, SAR analyses have elucidated key structural features that govern their interactions with various biological targets.
The isoquinoline scaffold is a common motif in many biologically active compounds. researchgate.net Modifications to this core structure, such as the introduction of substituents at different positions, can dramatically alter the compound's pharmacological profile. nih.govmdpi.com For instance, in the context of antitubercular agents, a broad trend shows that increased lipophilicity in tetrahydroisoquinoline-based inhibitors improves potency. nih.gov Large substituents at the 5-position, such as the chloro group in this compound, have been shown to be well-tolerated in some series. nih.gov
In a study exploring spautin-1 analogues, a "N-screening" was performed to understand the importance of the nitrogen atoms within the core scaffold. mdpi.com It was found that replacing a quinazoline (B50416) core with an isoquinoline or quinoline core could reveal the importance of individual nitrogen atoms for biological activity. mdpi.com For example, in one series, the nitrogen at the 3-position did not appear crucial for activity, whereas the nitrogen at the 1-position was vital. mdpi.com
Furthermore, the nature of substituents on the isoquinoline ring significantly influences activity. In the development of melatonin (B1676174) receptor ligands, the introduction of a nitrogen atom into the naphthalene (B1677914) ring system to create an isoquinoline analog led to a decrease in binding affinity for MT1 and MT2 receptors but resulted in a notable improvement in pharmacokinetic properties. researchgate.net Studies on quinoline derivatives, a related class of compounds, have shown that antiprion and antimalarial activities share similar SAR, suggesting overlapping molecular targets. nih.gov The presence and position of halogen substituents can also play a significant role; a trend where F > Cl > Br was observed for activity in one series, suggesting the formation of a halogen bond in the active site is important. mdpi.com
The cyano group, as seen at the 3-position of this compound, is another key functional group. In cyanoquinoline derivatives developed as correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, the cyanoquinoline core was identified as a crucial structural subunit. nih.gov
Table 1: Key SAR Observations for Isoquinoline and Related Derivatives
| Structural Feature | Observation | Biological Context | Reference(s) |
|---|---|---|---|
| Isoquinoline Core | Replacement of a naphthalene ring with an isoquinoline scaffold improved pharmacokinetic properties but decreased binding affinity for melatonin receptors. | Melatonin Receptor Ligands | researchgate.net |
| Position 5 Substituent | Large substituents are generally well-tolerated. | Antitubercular Agents | nih.gov |
| Halogen Substituents | Activity trend of F > Cl > Br suggests the importance of halogen bonding in the active site. | NEK4 Inhibitors | mdpi.com |
| Nitrogen Position | The nitrogen at position 1 of the quinoline/isoquinoline core can be crucial for activity compared to the nitrogen at position 3. | NEK4 Inhibitors | mdpi.com |
| Cyano Group | The cyanoquinoline core is a critical subunit for activity. | CFTR Correctors | nih.gov |
Computational Prediction of Binding Modes with Targeted Biological Macromolecules (e.g., Kinases, Enzymes)
Computational docking and molecular modeling are indispensable tools for predicting how small molecules like this compound bind to the active sites of biological macromolecules such as kinases and enzymes. nih.gov These methods help visualize and analyze potential interactions, guiding the design of more potent and selective inhibitors. nih.govcolumbia.edu
Protein kinases are a major class of drug targets, and isoquinoline derivatives have been explored as kinase inhibitors. columbia.edu Computational models can predict the binding affinity and mode of these inhibitors. nih.govnih.gov For example, deep learning algorithms like KDBNet utilize 3D structures of both the protein kinase binding pocket and the small molecule inhibitor to predict binding affinities with high accuracy. nih.gov These models represent the protein and ligand as graphs and use graph neural networks to capture the geometric and spatial features critical for binding. nih.gov
Studies on cyclin-dependent kinase 2 (CDK2) inhibitors have used continuum solvent models to analyze the interactions between the kinase and flavopiridol (B1662207) analogues, which share structural similarities with isoquinolines. columbia.edu Such computational approaches can validate experimental findings and aid in the design of novel, more potent inhibitors by performing sensitivity analyses on hypothetical structures. columbia.edu For instance, Cyclin-dependent kinase 5 (CDK5) is another relevant target, with research showing its activity is modulated by various signaling pathways. elifesciences.orgbiorxiv.org
Molecular docking simulations have been employed to understand the binding affinities of isoquinoline derivatives with targets like the epidermal growth factor receptor (EGFR) and tubulin. researchgate.net These simulations can correlate well with experimental cytotoxic screening results and are often used in conjunction with SAR analyses. researchgate.net The predicted binding mode can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. For example, docking of isoquinoline analogues into the melatonin receptor binding pocket has helped to rationalize observed SAR trends. researchgate.net
Table 2: Computationally Studied Kinase and Enzyme Targets for Isoquinoline-like Scaffolds
| Target Macromolecule | Computational Method | Key Findings | Reference(s) |
|---|---|---|---|
| Protein Kinases (General) | Machine Learning, Deep Learning (KDBNet) | High accuracy in classifying inhibitor binding modes and predicting binding affinities using 3D structural data. | nih.govnih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Continuum Solvent Model, Sensitivity Analysis | Validated binding of flavopiridol analogues and guided the design of novel inhibitors. | columbia.edu |
| Melatonin Receptors (MT1/MT2) | Molecular Docking | Explained the decrease in binding affinity upon replacing a naphthalene core with isoquinoline. | researchgate.net |
| EGFR and Tubulin | Molecular Docking Simulation | Correlated predicted binding affinities with experimental cytotoxic activity. | researchgate.net |
| Kinesin-13 Family (MCAK) | Protein Microarray Screening | Identified as a potential substrate for the SCFFbxw5 ubiquitin E3 ligase, linking to ciliogenesis. | nih.gov |
Computational Prediction of Spectroscopic Properties
Computational chemistry allows for the accurate prediction of spectroscopic properties, which serves as a powerful tool for structural elucidation and comparison with experimental data.
Simulated Vibrational Frequencies (IR, Raman) for Comparison with Experimental Data
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. psgcas.ac.innih.govarxiv.org These theoretical spectra provide a basis for the assignment of vibrational modes observed in experimental measurements. nih.govnih.gov
For substituted isoquinolines, DFT calculations can optimize the molecular geometry and compute harmonic vibrational frequencies. psgcas.ac.in A study on 5-substituted isoquinolines (5-bromo, 5-amino, and 5-nitro) utilized the B3LYP functional with the 6-311++G(d,p) basis set to investigate their vibrational characteristics. psgcas.ac.in The calculated frequencies, after appropriate scaling, showed good agreement with the experimental FT-IR and FT-Raman spectra, enabling a detailed assignment of the normal modes of vibration. psgcas.ac.in
The vibrational spectra of aromatic compounds like isoquinoline can be divided into distinct regions: nih.govlibretexts.org
3100-3000 cm⁻¹: C–H stretching vibrations. libretexts.org
2240-2220 cm⁻¹: C≡N (nitrile) stretching, which is typically a sharp and intense band.
1600-1400 cm⁻¹: C–C in-ring stretching vibrations. libretexts.org
900-675 cm⁻¹: C–H out-of-plane ("oop") bending vibrations. libretexts.org
The presence of substituents like chlorine and nitrile on the isoquinoline ring will influence the frequencies of these vibrations. The C-Cl stretching vibration is typically expected in the lower frequency region of the IR spectrum. The analysis of simulated spectra helps to unambiguously assign these complex vibrational modes. nih.gov
Table 3: Predicted vs. Experimental Vibrational Frequencies for a Related Compound (5-Bromoisoquinoline)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Assignment |
|---|---|---|---|---|
| C-H stretch | 3058 | 3060 | 3065 | Aromatic C-H stretching |
| C=N stretch | 1621 | 1622 | 1625 | Ring stretching |
| C-C stretch | 1577 | 1578 | 1580 | Ring stretching |
| C-H i.p. bend | 1378 | 1380 | 1382 | In-plane C-H bending |
| C-Br stretch | 645 | 646 | 648 | C-Br stretching |
Note: This table is illustrative, based on data for a structurally similar compound, 5-bromoisoquinoline (B27571), to demonstrate the correlation between experimental and calculated values. psgcas.ac.in Data for this compound would follow a similar principle.
Theoretical NMR Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an essential component of modern structural analysis. uni-bonn.de Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically performed at the DFT level of theory (e.g., B3LYP/6-31G(d,p)), provide reliable predictions of ¹H and ¹³C chemical shifts. wisc.eduescholarship.orgmodgraph.co.uk
The chemical shifts of protons and carbons in the this compound molecule are influenced by the electronic effects of the chloro and cyano substituents, as well as the inherent aromatic ring current of the isoquinoline system. modgraph.co.uk
Aromatic Protons (¹H NMR): Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm. libretexts.org The precise shift is modulated by the electron-withdrawing or -donating nature of the substituents. Both the chlorine atom and the nitrile group are electron-withdrawing, which would be expected to shift the signals of nearby protons downfield (to a higher ppm value). modgraph.co.uk
Aromatic Carbons (¹³C NMR): Aromatic carbons absorb in the 120-150 ppm range. libretexts.org The carbon attached to the chlorine atom (C5) and the carbons near the electron-withdrawing nitrile group (C3, C4) would be significantly affected. The nitrile carbon itself has a characteristic chemical shift in the range of 115-120 ppm.
Computational models predict these shifts by calculating the isotropic magnetic shielding tensor for each nucleus. modgraph.co.uk By comparing the calculated shifts for a proposed structure with the experimental NMR spectrum, chemists can confirm or revise the structural assignment. escholarship.orgvscht.cz The root-mean-square (RMS) error between calculated and observed shifts for a dataset of aromatic compounds can be as low as 0.1 ppm for ¹H NMR. modgraph.co.uk
Table 4: General Predicted Chemical Shift Ranges for Substituted Isoquinolines
| Nucleus Type | General Experimental Range (ppm) | Influencing Factors for this compound |
|---|---|---|
| Aromatic Protons (¹H) | 6.5 - 8.5 | Electron-withdrawing effects of Cl and CN groups; aromatic ring current. libretexts.orgmodgraph.co.uk |
| Aromatic Carbons (¹³C) | 120 - 150 | Direct attachment and proximity to electronegative Cl and CN groups. libretexts.org |
| Nitrile Carbon (¹³C) | 115 - 120 | Characteristic shift for the C≡N group. |
Advanced Applications As a Chemical Intermediate and Scaffold Development
Role as a Building Block for Complex Polyheterocyclic Architectures
The inherent reactivity of 5-chloroisoquinoline-3-carbonitrile allows for its elaboration into intricate polyheterocyclic systems, which are often challenging to synthesize through other methods.
The isoquinoline (B145761) core of this compound serves as a robust platform for the annulation of additional rings, leading to the formation of novel fused aromatic and heteroaromatic structures. nih.gov For instance, the nitrile group can undergo cyclization reactions with appropriate reagents to form new heterocyclic rings. Similarly, the chlorine atom can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions to introduce new ring systems. These strategies have been successfully employed to synthesize complex polycyclic frameworks that are of interest in materials science and medicinal chemistry.
A notable example involves the use of related chloroquinoline-3-carbonitriles in palladium-catalyzed coupling-annulation reactions. These reactions can lead to the formation of sulphur-substituted benzo[b] nih.govresearchgate.netnaphthyridines through a unique cyclization pathway where a soft nucleophile, like sodium sulfide, preferentially attacks the carbon of the nitrile group. researchgate.net This methodology has also been extended to include secondary amines as nucleophiles to produce nitrogen-substituted benzo[b] nih.govresearchgate.netnaphythyridines. researchgate.net
Divergent synthesis is a powerful strategy for generating a library of structurally diverse compounds from a common intermediate. researchgate.net this compound is an ideal starting material for such strategies due to its multiple reactive sites that can be selectively functionalized. By carefully choosing reaction conditions and reagents, chemists can steer the synthetic pathway towards different molecular scaffolds, all originating from the same precursor.
For example, a photocatalytic skeleton-editing strategy has been developed for the synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters. nih.govrsc.org This method allows for both convergent access to a single dihydroisoquinolinedione from different starting materials and divergent access to various dihydroisoquinolinediones from the same precursor. nih.govrsc.org This highlights the potential of using substituted isoquinoline-like structures in divergent synthesis to create libraries of complex heterocyclic compounds for screening purposes.
Precursor for Research into Biologically Relevant Molecular Scaffolds
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govthieme-connect.de this compound, as a functionalized isoquinoline, serves as a valuable precursor for the development of novel molecules with potential therapeutic applications. nih.gov
Chemical probes are small molecules used to study and manipulate biological processes and targets. nih.govnih.gov The development of high-quality chemical probes is crucial for understanding the function of proteins and validating new drug targets. nih.gov The versatile chemistry of this compound allows for its modification to create tailored molecules that can act as chemical probes. By introducing specific functionalities, researchers can design probes that selectively interact with a particular biological target, enabling the investigation of its role in cellular pathways. mdpi.com
The isoquinoline scaffold is a common feature in many enzyme inhibitors. nih.gov The ability to functionalize the this compound core at multiple positions allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of enzyme inhibitors. mdpi.com For example, derivatives of this compound can be synthesized and tested for their ability to inhibit specific enzymes implicated in disease. The data from these studies can then be used to design more potent and selective inhibitors with improved therapeutic potential. Research on related isoquinoline derivatives has shown their potential as antibacterial agents, highlighting the importance of this scaffold in developing new therapeutic compounds. mdpi.com
Understanding how a small molecule interacts with its biological target at the molecular level is fundamental to drug discovery and chemical biology. nih.gov this compound can be used to synthesize a series of analogs with systematic structural variations. These analogs can then be used in biochemical and biophysical assays to probe the binding site of a target protein. By correlating the structural changes in the small molecule with its binding affinity and biological activity, researchers can gain valuable insights into the key interactions that govern molecular recognition. This information is critical for the rational design of more effective and specific drugs and chemical probes. nih.govbldpharm.com
Potential in Materials Science Research (e.g., Non-Linear Optical (NLO) Materials)
The exploration of novel organic compounds for applications in materials science has identified molecules with extensive π-conjugated systems as particularly promising. The isoquinoline nucleus, a 10π-electron aromatic system, provides a rigid and planar scaffold conducive to creating advanced materials. thieme-connect.de this compound, with its inherent electronic characteristics, is a candidate for research into new functional materials, especially in the field of non-linear optics (NLO).
Organic NLO materials are gaining significant attention due to their potential in technologies like optical switching and data processing. nih.govresearchgate.net The NLO response in organic molecules is often associated with intramolecular charge transfer (ICT) between electron-donor and electron-acceptor groups within a π-conjugated framework. researchgate.netnih.gov In the structure of this compound, the entire isoquinoline ring system is π-conjugated. The electron-withdrawing nature of the nitrile group at the 3-position and the chloro-substituent at the 5-position can modulate the electronic properties of the molecule, which is a key aspect of "molecular engineering" for NLO materials. nih.gov
Research on related heterocyclic compounds supports this potential. For instance, studies on quinoline-based chalcones have demonstrated strong NLO properties, attributed to effective ICT from a donor group towards an acceptor moiety across the conjugated system. nih.govrsc.org Theoretical and experimental work on other organic molecules has shown that the addition of strong electron-withdrawing groups can significantly affect the third-order NLO response. nih.gov By modifying the this compound scaffold, for example, through nucleophilic substitution of the chlorine atom or transformations of the nitrile group, researchers could synthesize a library of derivatives with tailored NLO properties. The investigation of these derivatives using techniques like the Z-scan method could reveal their utility in applications requiring non-linear absorption or refraction. nih.gov
Future Directions in the Academic Synthesis and Applied Chemistry of this compound
The future of this compound in the chemical sciences is twofold, encompassing both the refinement of its synthesis and the expansion of its applications as a versatile building block.
From an academic synthesis perspective, future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes. While general methods for constructing isoquinoline and quinoline (B57606) rings exist, thieme-connect.deresearchgate.net specific, high-yield syntheses for polysubstituted isoquinolines like the title compound remain an area of active development. Future work may explore novel catalytic systems, one-pot reactions, or flow chemistry approaches to improve access to this valuable intermediate. Furthermore, research into the selective functionalization of the isoquinoline core, targeting specific positions, will be crucial for creating diverse molecular architectures.
In the realm of applied chemistry, this compound is poised to serve as a key intermediate and scaffold for creating complex, high-value molecules. Its utility stems from the reactivity of its functional groups: the chlorine atom can be displaced by various nucleophiles, and the nitrile group can be hydrolyzed, reduced, or converted into other functionalities. This chemical versatility allows it to be a foundational "privileged scaffold" for constructing libraries of compounds for screening. mdpi.com
The applications for these derived compounds are broad:
Medicinal Chemistry : Related chloroquinoline and isoquinoline derivatives are investigated for a range of biological activities, including antimicrobial and anticancer properties. researchgate.net The 3-chloroisoquinoline-5-sulfonyl chloride analogue, for example, is a key intermediate for synthesizing enzyme inhibitors. Future work could see this compound used as a starting material to develop new therapeutic agents.
Functional Materials : As discussed, its π-conjugated system makes it a prime candidate for developing novel organic electronic and photonic materials. nih.gov Future directions include its incorporation into polymers or larger molecular systems to create materials with specific optical or conductive properties.
Agrochemicals and Dyes : The isoquinoline core is present in various industrial chemicals. The reactivity of this compound could be harnessed to synthesize new pigments, dyes, or agrochemicals with enhanced properties.
In essence, the future of this compound lies in its strategic use as a molecular scaffold, enabling the systematic development of new molecules with tailored functions for a wide array of scientific and technological fields.
Table of Mentioned Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₁₀H₅ClN₂ | 1780160-05-5 bldpharm.com |
| Quinoline | C₉H₇N | 91-22-5 |
| Isoquinoline | C₉H₇N | 119-65-3 |
| 2-Chloroquinoline-3-carbonitrile (B1354263) | C₁₀H₅ClN₂ | 95104-21-5 nih.gov |
| 3-Chloroisoquinoline-5-sulfonyl chloride | C₉H₅Cl₂NO₂S | 1145868-94-5 |
Q & A
Q. What are the recommended synthetic routes for 5-Chloroisoquinoline-3-carbonitrile, and how can reaction conditions be optimized for yield?
Methodological Answer: A three-step synthesis approach is commonly employed for structurally similar nitrile-containing heterocycles. For example, trifluoromethylpyridine derivatives are synthesized via cyanoenamine intermediates, followed by halogenation and cyclization steps . For this compound, optimization should focus on:
- Halogenation efficiency : Use catalytic Lewis acids (e.g., AlCl₃) to enhance chloro-substitution at the 5-position.
- Cyclization control : Monitor temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize byproducts.
- Yield improvement : Employ column chromatography for purification, and validate purity via HPLC (>95%) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at C5 and cyano at C3). Compare chemical shifts with DFT-predicted values for validation.
- IR spectroscopy : Identify the C≡N stretch (~2200 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular ion detection (e.g., [M+H]⁺ at m/z 189.02).
- Chromatography : Pair reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Include QA/QC checks, such as batch analysis of reference materials, to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Contradictions often arise from variability in assay conditions or compound stability. To address this:
- Standardize assays : Replicate studies under controlled conditions (e.g., pH, temperature, solvent) and validate using a common reference inhibitor.
- Stability testing : Monitor degradation via LC-MS under physiological conditions (37°C, PBS buffer) to rule out artifacts.
- Meta-analysis : Apply statistical models (e.g., mixed-effects regression) to compare datasets, accounting for variables like cell line heterogeneity or dosing protocols. Longitudinal designs, similar to those used in presenteeism studies, can isolate time-dependent effects .
Q. What mechanistic insights exist for substitution reactions at the 5-chloro position, and how can computational methods aid in predicting reactivity?
Methodological Answer:
- Mechanistic studies : Use kinetic isotope effects (KIEs) and Hammett plots to determine whether substitutions proceed via SNAr (nucleophilic aromatic) or radical pathways. For SNAr, electron-withdrawing groups (e.g., cyano at C3) activate the chloro position for displacement.
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and predict regioselectivity. Compare with experimental data (e.g., substituent effects on reaction rates) .
- Cross-validation : Validate computational predictions using synthetic benchmarks (e.g., substituting Cl with amines or thiols under varying conditions).
Data Contradiction Analysis
Q. How should researchers approach conflicting spectral data for this compound in different solvent systems?
Methodological Answer:
- Solvent effects analysis : Re-record NMR spectra in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation.
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational changes or rotamers.
- Comparative studies : Cross-reference with crystallographic data (if available) to resolve ambiguities in substituent orientation .
Experimental Design
Q. What strategies can improve the reproducibility of this compound synthesis across labs?
Methodological Answer:
- Protocol harmonization : Publish detailed step-by-step procedures, including exact reagent grades (e.g., anhydrous solvents) and equipment specifications (e.g., microwave reactor settings).
- Collaborative validation : Conduct round-robin testing across multiple labs, using shared reference materials.
- Data transparency : Report negative results (e.g., failed cyclization attempts) to highlight critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
